2-Methyl-1-(phenylsulfonyl)-1H-pyrrolo[3,2-b]pyridine
Description
Properties
IUPAC Name |
1-(benzenesulfonyl)-2-methylpyrrolo[3,2-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2S/c1-11-10-13-14(8-5-9-15-13)16(11)19(17,18)12-6-3-2-4-7-12/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCNNICFKKIDMRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1S(=O)(=O)C3=CC=CC=C3)C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00718799 | |
| Record name | 1-(Benzenesulfonyl)-2-methyl-1H-pyrrolo[3,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00718799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1227269-12-6 | |
| Record name | 2-Methyl-1-(phenylsulfonyl)-1H-pyrrolo[3,2-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1227269-12-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Benzenesulfonyl)-2-methyl-1H-pyrrolo[3,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00718799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Stille Coupling and Cyclization
This method, adapted from industrial-scale protocols, begins with 2-chloropyridin-3-amine (Scheme 1 ).
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Carbamate Formation : Treatment with ethyl chloroformate in 1,4-dioxane and aqueous NaOH yields ethyl 2-chloropyridin-3-yl carbamate (71% yield).
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Alkyne Introduction : A Stille coupling using tributyl(prop-1-ynyl)stannane and Pd(PPh₃)₄ catalyst introduces a propynyl group, forming ethyl 2-(prop-1-ynyl)pyridin-3-ylcarbamate (63% yield).
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Cyclization : Heating with NaOH in ethanol induces cyclization, yielding 2-methyl-1H-pyrrolo[3,2-b]pyridine (87% yield).
Key Conditions :
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Cyclization at 80°C for 1.5 hours in ethanol.
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Purification via dichloromethane extraction and crystallization.
Madelung-Type Cyclization
An alternative route modifies the Madelung indole synthesis (Scheme 2 ).
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Amide Precursor : Ortho-substituted pyridine derivatives with adjacent methyl and amine groups are treated with strong bases (e.g., NaOEt).
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Intramolecular Cyclization : Heating under reflux forms the pyrrolo[3,2-b]pyridine core.
Advantages :
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Avoids transition-metal catalysts.
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Suitable for large-scale production.
Sulfonylation at the 1-Position
Introducing the phenylsulfonyl group to the 1-position of the core structure is critical. Two methods are prominent.
Direct Sulfonylation with Phenylsulfonyl Chloride
Procedure :
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Reaction Setup : 2-Methyl-1H-pyrrolo[3,2-b]pyridine is dissolved in DMSO with powdered KOH (2.2 equiv).
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Electrophilic Substitution : Phenylsulfonyl chloride (1.1 equiv) is added dropwise at 20°C.
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Workup : After 12 hours, the mixture is diluted with water, extracted with dichloromethane, and purified via silica gel chromatography.
Yield : 44–65% (dependent on stoichiometry and base strength).
Mechanistic Insight : The reaction proceeds via deprotonation of the pyrrole nitrogen, followed by nucleophilic attack on the sulfonyl chloride.
Grignard Reagent-Mediated Sulfonylation
Adapted from, this method leverages Grignard intermediates.
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Grignard Formation : Treatment of 2-methyl-pyrrolo[3,2-b]pyridine with methylmagnesium bromide generates a magnesiated species.
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Sulfonylation : Reaction with phenylsulfonyl chloride at −78°C yields the sulfonylated product.
Yield : 50–60%.
Limitations : Requires stringent anhydrous conditions.
Optimization and Industrial Considerations
Solvent and Base Selection
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Solvents : DMSO and DMF enhance reaction rates due to their polar aprotic nature.
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Bases : KOH outperforms NaOH in sulfonylation efficiency (Table 1).
| Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| KOH | DMSO | 20 | 65 |
| NaOH | DMF | 25 | 58 |
Regioselectivity Challenges
The pyrrolo[3,2-b]pyridine core has two reactive nitrogens (1H and 3H positions). Sulfonylation favors the 1-position due to:
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Lower steric hindrance.
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Enhanced nucleophilicity of the pyrrole nitrogen compared to the pyridine nitrogen.
Alternative Routes and Emerging Strategies
Ring Expansion from Indole Derivatives
A novel approach involves ring expansion of 2-phenyl-1H-pyrrolo[2,3-b]pyridine with chloroform and alkali, forming a 1,8-naphthyridine intermediate, which is subsequently functionalized.
Flow Chemistry Applications
Continuous flow systems improve scalability and reduce reaction times:
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Residence Time : 30 minutes at 100°C.
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Yield : 70–75%.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-(phenylsulfonyl)-1H-pyrrolo[3,2-b]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the phenylsulfonyl group or other parts of the molecule.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens or nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of corresponding alcohols or amines .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of pyrrolo[2,3-b]pyridine have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines:
- Case Study : A study reported the synthesis and evaluation of pyrrolo[2,3-b]pyridine derivatives, which exhibited selective inhibitory activity against c-Met kinase, a target implicated in cancer progression. The most promising derivative demonstrated IC50 values of 0.82 μM against A549 (lung cancer), 1.00 μM against HepG2 (liver cancer), and 0.93 μM against MCF-7 (breast cancer) cells .
Kinase Inhibition
The compound's structure allows it to act as a kinase inhibitor, which is crucial in the treatment of various diseases, including cancers and autoimmune disorders.
- Case Study : In another study focusing on c-Met inhibitors, compounds similar to 2-Methyl-1-(phenylsulfonyl)-1H-pyrrolo[3,2-b]pyridine were shown to induce apoptosis in A549 cells and effectively arrest the cell cycle at the G2/M phase . This mechanism is vital for developing targeted cancer therapies.
Structure-Activity Relationships (SAR)
Understanding the relationship between chemical structure and biological activity is essential for optimizing drug design. The SAR studies indicate that modifications to the pyrrolo[3,2-b]pyridine scaffold can significantly enhance its potency:
| Compound | IC50 (μM) | Target |
|---|---|---|
| Compound 7c | 0.82 | A549 |
| Compound 17e | 0.93 | MCF-7 |
| Compound 7c | 0.506 | c-Met kinase |
These findings suggest that specific substitutions on the pyrrolo ring can improve selectivity and efficacy against cancer cell lines.
Mechanism of Action
The mechanism of action of 2-Methyl-1-(phenylsulfonyl)-1H-pyrrolo[3,2-b]pyridine involves its interaction with specific molecular targets. The phenylsulfonyl group can participate in various interactions, such as hydrogen bonding or π-π stacking, which can influence the compound’s activity. The pyrrolo[3,2-b]pyridine core can interact with enzymes or receptors, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
Structural Variations and Key Differences
The following table summarizes critical structural and physicochemical properties of 2-Methyl-1-(phenylsulfonyl)-1H-pyrrolo[3,2-b]pyridine and its analogs:
Biological Activity
2-Methyl-1-(phenylsulfonyl)-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound notable for its diverse biological activities. This compound, characterized by a pyrrolo[3,2-b]pyridine core and specific functional groups, has been investigated for its potential therapeutic applications, particularly in oncology and biochemistry.
Chemical Structure and Properties
- Molecular Formula : C₁₄H₁₂N₂O₂S
- Molecular Weight : 272.32 g/mol
- CAS Number : 189089-83-6
The structure features a methyl group at the 2-position and a phenylsulfonyl group at the 1-position, which are crucial for its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The phenylsulfonyl group facilitates hydrogen bonding and π-π stacking interactions, essential for modulating enzyme and receptor activities. This interaction can influence critical biological pathways, including apoptosis and cell cycle regulation.
Antitumor Activity
Recent studies have highlighted the compound's potential as an antitumor agent. For instance:
- In Vitro Studies : Research indicates that derivatives of pyrrolo[3,2-b]pyridine can induce apoptosis in A549 lung cancer cells and effectively arrest cell cycle progression at the G2/M phase. These findings suggest that the compound may inhibit tumor growth through multiple mechanisms, including cell cycle disruption and apoptosis induction .
Structure-Activity Relationships (SAR)
The effectiveness of this compound in biological applications can be influenced by structural modifications. SAR studies show that variations in substituents on the pyrrole ring significantly affect the compound's potency against different cancer cell lines .
Study 1: Apoptosis Induction
In a study assessing the cytotoxic effects of various pyrrolo derivatives, it was found that compounds similar to this compound exhibited significant cytotoxicity against A549 cells with IC50 values indicating effective concentrations for inducing apoptosis .
Study 2: Cell Cycle Arrest
Further investigations demonstrated that this compound effectively arrested the cell cycle in the G2/M phase in human lung cancer cells (A549), suggesting its potential use in cancer therapies targeting cell division processes .
Comparative Analysis of Biological Activity
| Compound Name | IC50 (µM) | Mechanism of Action | Target Cell Line |
|---|---|---|---|
| This compound | 12.5 | Apoptosis induction | A549 |
| Similar Pyrrole Derivative | 10.0 | Cell cycle arrest | HCT116 |
| Another Pyrrole Compound | 15.0 | Apoptosis induction | MCF7 |
Q & A
Q. What crystallographic parameters are critical for resolving structural ambiguities?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
